1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H9BrF2O2 and a molecular weight of 279.08 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
The synthesis of 1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one typically involves the bromination of 1-(4-(difluoromethoxy)phenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biochemistry: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophiles and participate in various chemical transformations. The difluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one include:
1-Bromo-3-(4-(difluoromethoxy)phenyl)propan-2-one: Similar structure but with a different bromination position.
2-Bromo-1-(4-difluoromethoxy-phenyl)-propan-1-one: Another isomer with variations in the position of functional groups.
1-(4-(Difluoromethoxy)phenyl)propan-2-one: Lacks the bromine atom, leading to different reactivity and applications.
Properties
Molecular Formula |
C10H9BrF2O2 |
---|---|
Molecular Weight |
279.08 g/mol |
IUPAC Name |
1-bromo-1-[4-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrF2O2/c1-6(14)9(11)7-2-4-8(5-3-7)15-10(12)13/h2-5,9-10H,1H3 |
InChI Key |
GEOSINADPNEBKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)OC(F)F)Br |
Origin of Product |
United States |
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